molecular formula C22H21F3N4O2 B11156651 3-[(2S)-1-oxo-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-yl]quinazolin-4(3H)-one

3-[(2S)-1-oxo-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-yl]quinazolin-4(3H)-one

Cat. No.: B11156651
M. Wt: 430.4 g/mol
InChI Key: NBGCWIUSRLOIBJ-HNNXBMFYSA-N
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Description

3-(1-OXO-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}PROPAN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound featuring a quinazolinone core structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a trifluoromethyl group and a piperazine ring. These features contribute to its biological activity and make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-OXO-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}PROPAN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

3-(1-OXO-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}PROPAN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the compound .

Scientific Research Applications

3-(1-OXO-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}PROPAN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anti-inflammatory, antiviral, and anticancer activities.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-OXO-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}PROPAN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and piperazine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(1-OXO-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}PROPAN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific combination of functional groups and its quinazolinone core, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C22H21F3N4O2

Molecular Weight

430.4 g/mol

IUPAC Name

3-[(2S)-1-oxo-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-yl]quinazolin-4-one

InChI

InChI=1S/C22H21F3N4O2/c1-15(29-14-26-19-8-3-2-7-18(19)21(29)31)20(30)28-11-9-27(10-12-28)17-6-4-5-16(13-17)22(23,24)25/h2-8,13-15H,9-12H2,1H3/t15-/m0/s1

InChI Key

NBGCWIUSRLOIBJ-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)N3C=NC4=CC=CC=C4C3=O

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)N3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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